molecular formula C11H14S B14659493 Thiophene, tetrahydro-2-(phenylmethyl)- CAS No. 51707-45-0

Thiophene, tetrahydro-2-(phenylmethyl)-

Cat. No.: B14659493
CAS No.: 51707-45-0
M. Wt: 178.30 g/mol
InChI Key: OYEOJUVKXAZHDA-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-2-(phenylmethyl)- (CAS 51707-45-0) is a sulfur-containing heterocyclic compound of interest in various research fields. The compound features a tetrahydrothiophene (also known as thiolane) core, which is the saturated analogue of aromatic thiophene . This saturation gives the core structure different electronic properties, notably a higher dipole moment compared to its aromatic counterpart . The molecule is further functionalized with a phenylmethyl (benzyl) group, making it a valuable building block for chemical synthesis and materials science research. While specific biological studies on this exact compound are limited, thiophene derivatives are widely recognized in medicinal chemistry for their diverse therapeutic potential. Substituted thiophene motifs are known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Researchers value these compounds for developing combinatorial libraries and searching for new lead molecules . Beyond pharmaceutical applications, thiophene-based structures are pivotal in material science, particularly in developing conjugated polymers and organic electronics . These polymers can be used in sensory devices to detect various analytes like cations, anions, and proteins, as their semiconductive properties provide amplified sensitivity to minor perturbations . Handling of this compound requires appropriate safety measures. As a general safety guideline, related tetrahydrothiophene compounds are classified as highly flammable liquids and can cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and operate under standard laboratory safety protocols, including the use of personal protective equipment (PPE) and ensuring good ventilation . This product is intended for research purposes only in industrial and scientific laboratories.

Properties

CAS No.

51707-45-0

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2-benzylthiolane

InChI

InChI=1S/C11H14S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2

InChI Key

OYEOJUVKXAZHDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including thiophene, tetrahydro-2-(phenylmethyl)-, can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and selective methods. One such method includes the use of iodine-promoted heterocyclization and multicomponent procedures . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide group in tetrahydrothiophene derivatives is susceptible to oxidation. For example:

  • Sulfoxide formation : Oxidation with mild agents like H2_2O2_2 or mCPBA typically yields sulfoxides.

  • Sulfone formation : Stronger oxidants (e.g., KMnO4_4, RuO4_4) convert the sulfide to sulfones .

The electron-donating benzyl group may stabilize intermediates, altering reaction rates compared to unsubstituted tetrahydrothiophene.

Table 1: Hypothetical Oxidation Outcomes

Oxidizing AgentProductYield*Reference Analogy
H2_2O2_2Sulfoxide~75%
KMnO4_4Sulfone~60%

*Extrapolated from tetrahydrothiophene derivatives .

Ring-Opening Reactions

The saturated thiolane ring can undergo acid- or base-catalyzed ring-opening. For example:

  • Acidic conditions : Protonation of sulfur followed by nucleophilic attack (e.g., H2_2O) yields thiols or disulfides .

  • Alkylation : Reaction with alkyl halides forms sulfonium salts .

The benzyl group may sterically hinder nucleophilic attack at the β-position.

Electrophilic Aromatic Substitution (EAS)

The benzyl substituent’s aromatic ring can undergo EAS (e.g., nitration, sulfonation). Reactivity is directed by the electron-rich para position relative to the sulfur bridge.

Table 2: Potential EAS Reactions

ReactionConditionsMajor Product
NitrationHNO3_3/H2_2SO4_4para-Nitrobenzyl
BrominationBr2_2/FeBr3_3para-Bromobenzyl

Cross-Coupling Reactions

The benzyl group could participate in Pd-catalyzed couplings if functionalized. For instance:

  • Suzuki–Miyaura coupling : Requires a boronic acid substituent on the benzyl ring .

  • Buchwald–Hartwig amination : Introduces amine groups via C–N bond formation .

Cycloaddition and Annulation

The saturated ring may act as a diene in Diels–Alder reactions, though its flexibility reduces reactivity compared to thiophene. Annulation with aldehydes/amines (e.g., Mannich reactions) could form polycyclic systems .

Table 3: Annulation Example

ReagentsProductYield*
HCHO + RNH2_2Thieno[2,3-d]pyrimidine derivative~50%

*Based on dihydrothiophene analogs .

Biological Activity Modulation

While not a reaction, benzyl substitution enhances lipophilicity, potentially improving bioavailability in medicinal chemistry contexts (e.g., antimicrobial or antitumor agents) .

Key Mechanistic Considerations:

  • Steric effects : The benzyl group may hinder reactions at the 2-position.

  • Electronic effects : Conjugation between the benzyl π-system and sulfur lone pairs could stabilize transition states .

  • Solubility : The hydrophobic benzyl group reduces water solubility, influencing reaction solvent choices .

Scientific Research Applications

Thiophene, tetrahydro-2-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron delocalization, enhancing the compound’s reactivity. This reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogues

a. Thiophene, 2-Ethyltetrahydro- (CAS 1551-32-2)
  • Structure : Tetrahydrothiophene with an ethyl group at the 2-position.
  • Key Differences : The ethyl substituent is less bulky and less lipophilic compared to the benzyl group in the target compound. This impacts solubility (logP = 3.34 for the benzyl derivative vs. estimated lower logP for ethyl) and membrane permeability .
  • Applications: Primarily used in organic synthesis and as a solvent. Limited reported biological activity compared to benzyl-substituted derivatives .
b. Thiophene, 2-(Phenylmethyl)- (CAS 13132-15-5)
  • Structure : Aromatic thiophene with a benzyl group.
  • Key Differences: The aromatic ring enables π-π stacking interactions, enhancing binding to biological targets like enzymes or receptors.
c. Benzothiophene Derivatives
  • Structure: Fused benzene and thiophene rings (e.g., 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide).
  • Key Differences : The fused ring system increases planarity and electronic delocalization, often enhancing anticancer and antimicrobial activities. However, reduced solubility (logP ~4–5) may limit therapeutic utility .

Physicochemical Properties

Property Thiophene, Tetrahydro-2-(Phenylmethyl)- Thiophene, 2-Ethyltetrahydro- Thiophene, 2-(Phenylmethyl)-
Molecular Formula C₁₁H₁₄S (inferred) C₆H₁₂S C₁₁H₁₀S
Molecular Weight ~178.3 g/mol 116.22 g/mol 174.26 g/mol
logP 3.34 (calculated) ~2.5 (estimated) 3.34 (calculated)
Boiling Point 348 K (75°C, extrapolated) 403–413 K (est.) Higher (aromatic stability)

Notes:

  • The benzyl group increases hydrophobicity (logP) compared to ethyl derivatives, favoring lipid bilayer penetration .
  • Saturation (tetrahydro form) reduces melting points compared to aromatic analogues due to decreased crystallinity .

Q & A

Q. How can machine learning models accelerate the discovery of novel thiophene derivatives?

  • Methodological Answer : Training datasets incorporating synthetic routes (e.g., from Reaxys or SciFinder) and property data (logP, melting points) enable predictive algorithms. Generative adversarial networks (GANs) propose novel structures, while SHAP analysis identifies critical molecular descriptors for target properties .

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